molecular formula C12H15N3O B12508823 N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide

Cat. No.: B12508823
M. Wt: 217.27 g/mol
InChI Key: GVNOMQLKDLCQMM-UHFFFAOYSA-N
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Description

Acetamide Core

The acetamide group (-NHCOCH₃) dominates the compound’s electronic properties:

  • Resonance Stabilization : The amide nitrogen’s lone pair delocalizes into the carbonyl group, forming a partial double bond (C-N) and reducing basicity compared to amines.
  • Hydrogen Bonding : The NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor, influencing solubility and crystallinity.

Alkyne Substituent

The terminal alkyne (-C≡CH) contributes unique reactivity:

  • Electrophilic Additions : The sp-hybridized carbons undergo reactions with halogens or water in acidic conditions.
  • Metal Coordination : The alkyne can form metal acetylides, enabling nucleophilic substitutions or cycloadditions (e.g., Huisgen reactions).

Diaminophenyl Group

The 3,4-diaminophenyl moiety enhances polarity and enables:

  • Chelation : The adjacent amino groups may coordinate metal ions.
  • Electron Donation : The -NH₂ groups activate the benzene ring for electrophilic substitution.

Comparative Structural Analysis with Para-Aminoacetanilide Derivatives

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide shares structural motifs with para-aminoacetanilide derivatives but differs in key aspects:

Feature N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide Para-Aminoacetanilide (C₈H₁₀N₂O)
Core Structure Acetamide with alkyne and diaminophenyl groups Acetamide with single para-amino group
Substituents But-3-yn-1-yl, 3,4-diaminophenyl 4-Aminophenyl
Molecular Formula C₁₂H₁₅N₃O C₈H₁₀N₂O
Functional Groups Amide, alkyne, two amines Amide, single amine
Reactivity Alkyne-enabled cycloadditions, metal coordination Electrophilic aromatic substitution

The alkyne group in the former compound introduces synthetic versatility absent in simpler para-aminoacetanilides, enabling applications in click chemistry or polymer synthesis.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-but-3-ynyl-2-(3,4-diaminophenyl)acetamide

InChI

InChI=1S/C12H15N3O/c1-2-3-6-15-12(16)8-9-4-5-10(13)11(14)7-9/h1,4-5,7H,3,6,8,13-14H2,(H,15,16)

InChI Key

GVNOMQLKDLCQMM-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)CC1=CC(=C(C=C1)N)N

Origin of Product

United States

Biological Activity

N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant and anti-inflammatory properties, as well as its effects on cell viability and other relevant pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅N₃O
  • Molecular Weight : 217.27 g/mol
  • CAS Number : Not available
  • Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated several acetamide derivatives for their ability to scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophages. The results showed that certain derivatives significantly inhibited nitrite production and ROS in LPS-stimulated J774.A1 macrophages, indicating potential for anti-inflammatory applications .

Table 1: Inhibition of Nitrite Production vs LPS

Compound10 µM Inhibition (%)1 µM Inhibition (%)0.1 µM Inhibition (%)
4000679.66 ± 1.3386.75 ± 0.6591.73 ± 1.59
4000785.00 ± 3.5189.6 ± 1.4681.5 ± 12.67

These findings suggest that the compound may have a role in mitigating oxidative stress, which is implicated in various diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effects on nitric oxide (NO) production in macrophages. The study revealed that the compound reduced NO levels significantly when administered prior to LPS stimulation, highlighting its possible use in treating inflammatory conditions .

Case Study: Synthesis and Testing of Related Compounds

A related study synthesized various acetamide derivatives and tested their biological activities, including this compound. The synthesis involved using specific reagents like N,N'-carbonyldiimidazole and dimethylaminopyridine, followed by testing for cytotoxicity using MTT assays .

The results indicated that while many compounds showed promising activity against oxidative stress markers, none displayed significant cytotoxicity on the J774.A1 macrophage cell line, suggesting a favorable safety profile for further development.

Pharmacological Implications

The biological activities exhibited by this compound suggest potential therapeutic applications in:

  • Oxidative Stress Management : By scavenging free radicals and reducing ROS production.
  • Inflammatory Disorders : Through the inhibition of NO production in activated macrophages.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Key Structural Features

  • Core Structure : The acetamide backbone (CH₃CONH-) is common among analogs, but substituent variations dictate properties.
  • 3,4-Diaminophenyl group: Provides two amine groups for hydrogen bonding or coordination (uncommon in most analogs).

Comparison Table: Structural and Functional Group Differences

Compound Name Substituents on Acetamide Core Notable Features Molecular Weight Source/Application
N-(But-3-yn-1-yl)-2-(3,4-diaminophenyl)acetamide But-3-yn-1-yl (N); 3,4-diaminophenyl (C-2) High hydrogen-bonding capacity; alkyne reactivity 217.27 g/mol Research chemical
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Dichlorophenyl (C-2); pyrazolyl (N) Chlorine substituents (electron-withdrawing); crystallographic conformational diversity 403.27 g/mol Crystal structure study
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino-4-methoxyphenyl (C-2) Methoxy and amino groups; potential solubility enhancement 180.20 g/mol Laboratory reagent
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-Dichlorophenyl (C-2); benzothiazole (N) Trifluoromethyl and chlorine groups; likely protease inhibition 423.63 g/mol Patent (pharmacological use)
2-(3-Carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide 3-Carbamoylphenyl (C-2); dimethoxyphenethyl (N) Anti-ulcer activity; hydrated crystalline form 415.45 g/mol Therapeutic agent

Key Observations :

Electron Effects: The 3,4-diaminophenyl group in the target compound is electron-rich, contrasting with electron-withdrawing groups (e.g., Cl, CF₃) in analogs like those in and . This difference may influence redox stability and receptor binding .

Hydrogen Bonding and Conformation: The diaminophenyl group enables extensive hydrogen bonding, similar to the amino and methoxy groups in N-(3-amino-4-methoxyphenyl)acetamide . However, steric repulsion from the alkyne may reduce conformational flexibility compared to dichlorophenyl analogs, which exhibit variable dihedral angles (54.8–77.5°) between aromatic rings .

Pharmacophore Diversity: Benzothiazole-containing analogs () and pyrazolyl derivatives () are designed for enzyme inhibition, while the diaminophenyl group in the target compound may target aminergic receptors (e.g., serotonin or dopamine pathways) .

Preparation Methods

Reagents and Conditions

  • Reagents :
    • 2-(3,4-Diaminophenyl)acetic acid (substrate)
    • But-3-yn-1-ylamine (alkynyl amine)
    • Carbodiimide (e.g., EDC or DCC)
    • Activating agent (e.g., HOBt or DMAP)
    • Solvent: Dichloromethane (DCM) or DMF.
  • Mechanism :
    • Activation : The carboxylic acid is converted to an O-acylisourea intermediate via reaction with carbodiimide.
    • Coupling : The alkynyl amine attacks the intermediate, forming the amide bond with release of urea by-products.
Method Reagents Conditions Yield By-Products References
EDC/HOBt EDC, HOBt, DCM RT, 12–24 h 63–75% Water-soluble urea
DCC/DMAP DCC, DMAP, DCM 0–10°C, 6–72 h 56% N,N’-Dicyclohexylurea (DCU)

Advantages and Limitations

  • Advantages :
    • High efficiency for amide bond formation.
    • EDC produces water-soluble by-products, simplifying purification.
  • Limitations :
    • DCC generates DCU, requiring filtration.
    • Requires controlled temperatures to minimize side reactions.

Acetylation of 3,4-Diaminophenylamine

An alternative route involves direct acetylation of 3,4-diaminophenylamine with an acylating agent (e.g., acetic anhydride or acetyl chloride), followed by alkylation with but-3-yn-1-yl bromide.

Procedure

  • Step 1: Acetylation

    • Reagents : 3,4-Diaminophenylamine, acetic anhydride (Ac₂O), pyridine.
    • Conditions : Room temperature, 12 h in DCM.
    • Product : 2-(3,4-Diaminophenyl)acetamide.
  • Step 2: Alkylation

    • Reagents : But-3-yn-1-yl bromide, K₂CO₃, DMF.
    • Conditions : Reflux, 6–8 h.
Step Reagents Conditions Yield References
Acetylation Ac₂O, pyridine RT, 12 h 70%
Alkylation But-3-yn-1-yl bromide, K₂CO₃ Reflux, 6–8 h 65–75%

Key Challenges

  • Competing Reactions : Excess acetic anhydride may lead to over-acetylation.
  • Steric Hindrance : Bulky alkylating agents (e.g., but-3-yn-1-yl bromide) may reduce yields.

Synthesis via Vilsmeier-Haack Formylation

This method employs Vilsmeier-Haack reagents to form aldehyde intermediates, which are subsequently converted to acetamide derivatives.

Mechanistic Overview

  • Formylation : Reaction of 3,4-diaminophenylamine with POCl₃ and DMF generates a formylated intermediate.
  • Cyclization : The aldehyde intermediate undergoes cyclization with glycine to form a key acetamide precursor.
Step Reagents Conditions Yield References
Formylation POCl₃, DMF 0–5°C, 16 h 96%
Cyclization Glycine, NaOH, MeOH RT, 16 h 65–75%

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields for carbodiimide-mediated couplings.

Procedure

  • Activation : Mix 2-(3,4-diaminophenyl)acetic acid, EDC, HOBt, and but-3-yn-1-ylamine in DCM.
  • Microwave Heating : 100–150°C, 15–30 min.
Conditions Yield References
150°C, 20 min 85%

Comparative Analysis of Methods

Method Yield Range Purity Scalability References
Carbodiimide Coupling 56–75% High Moderate
Acetylation-Alkylation 65–75% Moderate High
Vilsmeier-Haack 65–75% Moderate Low
Microwave-Assisted 85% High High

Critical Challenges and Mitigation Strategies

  • By-Product Formation :
    • DCU in DCC Coupling : Filtered post-reaction.
    • Urea in EDC Coupling : Removed via aqueous washes.
  • Steric Effects :
    • Use polar aprotic solvents (DMF, DCM) to enhance solubility of bulky reagents.
  • Oxidation Sensitivity :
    • Protect alkyne groups during acidic/basic conditions using inert atmospheres.

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